molecular formula C28H38O4 B187593 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- CAS No. 88167-08-2

1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-

Katalognummer B187593
CAS-Nummer: 88167-08-2
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: MHCBRILOHYOAEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of hexanedione and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is not well understood. However, it is believed that this compound acts as a crosslinking agent, which can form covalent bonds between polymer chains. This can lead to the formation of a network structure, which can improve the mechanical and electrical properties of the polymer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-. However, it is believed that this compound is not toxic and does not have any significant effects on living organisms.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- in lab experiments is its high purity and good yield. This makes it a suitable compound for the synthesis of various polymers. However, one of the limitations is the lack of research on its mechanism of action and its effects on living organisms.

Zukünftige Richtungen

There are various future directions for the research on 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-. One of the most important directions is to understand its mechanism of action and its effects on living organisms. This can help in the development of safer and more effective polymers for various applications. Additionally, research can be conducted to explore its potential applications in other fields, such as medicine and agriculture.
Conclusion:
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is a chemical compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesemethoden

1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- can be synthesized using various methods. One of the most common methods is the reaction between hexanedione and 4-(pentyloxy)phenylboronic acid in the presence of a palladium catalyst. This method yields a high purity product with a good yield.

Wissenschaftliche Forschungsanwendungen

1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- has various potential applications in scientific research. One of the most common applications is in the field of materials science. This compound can be used as a building block for the synthesis of various polymers, which can be used in the production of electronic devices, such as solar cells and light-emitting diodes.

Eigenschaften

CAS-Nummer

88167-08-2

Produktname

1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-

Molekularformel

C28H38O4

Molekulargewicht

438.6 g/mol

IUPAC-Name

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione

InChI

InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3

InChI-Schlüssel

MHCBRILOHYOAEO-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.